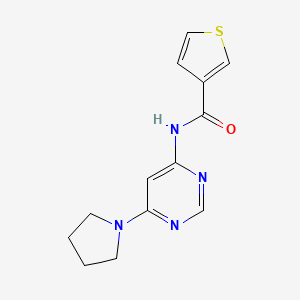
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide” is a chemical compound that is related to a class of compounds that have been studied for their anti-tubercular activity . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in these compounds .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .Scientific Research Applications
Synthesis and Chemical Properties
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide is a compound that belongs to a class of chemicals with a thiophene core, which is widely used in the synthesis of various heterocyclic compounds. Research on thiophene derivatives like N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide has led to the development of new synthetic approaches for thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which are crucial for medicinal chemistry and pharmaceutical research. El-Meligie et al. (2020) explored the versatile synthesis of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives from thiophene-2-carboxamides, which can be applied to create compounds with potential biological activities (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).
Biological Applications
The thiophene and pyrimidine moieties present in N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide and its analogs have been extensively studied for their potential biological activities. For instance, compounds derived from thiophene and pyrimidine structures have shown potent antiviral activities against various strains, including SARS-CoV-2 and influenza A virus (H3N2), as demonstrated by the work of Abd El-All et al. (2016), who synthesized thienopyrimidine derivatives with significant antiviral properties (Abd El-All, Atta, Roaiah, Awad, & Abdalla, 2016).
Anticancer and Antimicrobial Activities
Moreover, thiophene derivatives have been explored for their anticancer and antimicrobial activities. Hafez et al. (2017) developed novel thiophene and thieno[3,2-d]pyrimidine derivatives, which showed promising in vitro activity against liver, colon, and lung cancer cell lines, outperforming the standard drug doxorubicin in some cases (Hafez, Alsalamah, & El-Gazzar, 2017). These findings highlight the potential of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide analogs in the development of new therapeutic agents.
Future Directions
The future directions for research on “N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiophene-3-carboxamide” and similar compounds could involve further exploration of their anti-tubercular activity, as well as investigation into their potential applications in the treatment of other diseases . Additionally, further studies could explore the influence of different substituents and stereoisomers on the biological activity of these compounds .
properties
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(10-3-6-19-8-10)16-11-7-12(15-9-14-11)17-4-1-2-5-17/h3,6-9H,1-2,4-5H2,(H,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKRKLDYWDCFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2688174.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-Bromo-4-methylpyrazolo[1,5-A]pyridine](/img/structure/B2688178.png)
![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2688180.png)
![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2688182.png)
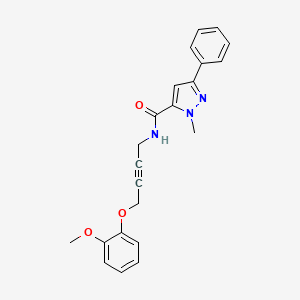
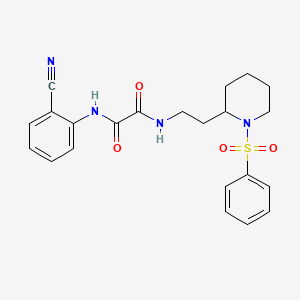
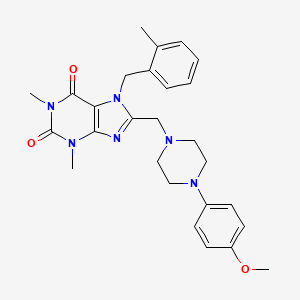
![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)
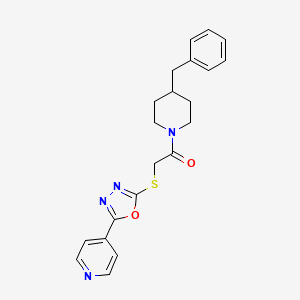
![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)